(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
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Overview
Description
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound with the molecular formula C12H14ClNSi. This compound is characterized by the presence of a chloro-substituted aniline group and a trimethylsilyl-propynylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-chloroaniline with 3-(trimethylsilyl)prop-2-yn-1-ylidene. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl-propynylidene reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl-propynylidene moiety can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro-substituted aniline group can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline include:
- 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)benzamide
- 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)phenylamine
- 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline derivatives
These compounds share similar structural features but differ in their functional groups or substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline lies in its specific combination of a chloro-substituted aniline group and a trimethylsilyl-propynylidene moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
90261-23-7 |
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Molecular Formula |
C12H14ClNSi |
Molecular Weight |
235.78 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)10-4-9-14-12-7-5-11(13)6-8-12/h5-9H,1-3H3 |
InChI Key |
YXPCINDMOGVFBL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC=NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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